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In the realm of organometallic chemistry, nuclear magnetic resonance (NMR) spectroscopy

stands as an unparalleled tool for structural elucidation. While ¹H NMR provides critical

information, ¹³C NMR offers direct insight into the carbon framework of a molecule. For

organotin compounds such as methyl 2-(tributylstannyl)acetate, ¹³C NMR is not merely

confirmatory; it is revelatory. The presence of NMR-active tin isotopes (¹¹⁹Sn and ¹¹⁷Sn)

introduces a layer of complexity and informational richness through spin-spin coupling,

providing a definitive fingerprint of the molecule's connectivity and electronic environment. This

guide provides a comprehensive exploration of the theoretical underpinnings, experimental

best practices, and detailed spectral interpretation for the ¹³C NMR analysis of methyl 2-

(tributylstannyl)acetate, tailored for researchers in synthetic chemistry and drug development.

Part 1: Foundational Principles of ¹³C NMR in
Organotin Analysis
A mastery of the analysis begins with understanding the fundamental principles that govern the

spectral appearance of organotin compounds. The chemical shift (δ) and the spin-spin coupling

constants (J) are the two primary parameters we will leverage.
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The Influence of Tin on ¹³C Chemical Shifts
The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic

environment. In methyl 2-(tributylstannyl)acetate, two distinct domains exist: the alkyl chains of

the tributyl moiety and the functionalized acetate group.

Electronegativity Effects: The tin atom is more electropositive than carbon. This results in

increased electron density on the carbon atoms directly bonded to it (the α-carbons), causing

them to be shielded and appear at a characteristically upfield (lower ppm) region compared

to their analogues in simple alkanes. Conversely, carbons in the acetate group are

influenced by the highly electronegative oxygen atoms, which deshield them and shift their

resonances downfield.[1][2]

Hybridization Effects: As is standard, sp²-hybridized carbons (like the carbonyl carbon)

resonate at a much lower field (160-220 ppm) than sp³-hybridized carbons (0-90 ppm).[2]

The Diagnostic Power of ¹³C-¹¹⁹Sn Spin-Spin Coupling
The most powerful feature in the ¹³C NMR spectrum of an organotin compound is the presence

of "tin satellites." These are pairs of smaller peaks that symmetrically flank the main carbon

signal. They arise from the coupling between the ¹³C nucleus and the two naturally abundant,

spin-active tin isotopes: ¹¹⁹Sn (I=1/2, 8.59% abundance) and ¹¹⁷Sn (I=1/2, 7.68% abundance).

We will focus on the larger and more abundant ¹¹⁹Sn isotope. The magnitude of this coupling

provides invaluable structural data.

One-Bond Coupling (¹J(¹¹⁹Sn, ¹³C)): This coupling, observed for carbons directly attached to

the tin atom, is highly sensitive to the hybridization of the tin-carbon bond. For

tetracoordinated tin compounds like our target molecule, ¹J(¹¹⁹Sn, ¹³C) values are typically in

the range of 300-400 Hz.[3] The magnitude of this coupling can provide evidence for the

coordination number and geometry around the tin center.[3][4]

Two-Bond and Multi-Bond Couplings (ⁿJ(¹¹⁹Sn, ¹³C)): Couplings across two or more bonds

are also observable, though they are significantly smaller. The two-bond coupling to the β-

carbons of the butyl chains and, importantly, to the carbonyl carbon of the acetate group, can

be used to confirm assignments and piece together the molecular structure.
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Part 2: Experimental Protocol: A Self-Validating
Workflow
The acquisition of high-quality, interpretable data is contingent upon a meticulously planned

and executed experimental protocol. This workflow is designed to be self-validating, ensuring

data integrity from sample preparation to final analysis.

Sample Preparation
Analyte & Solvent Selection: Weigh approximately 50-100 mg of methyl 2-

(tributylstannyl)acetate. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an

excellent first choice due to its ability to dissolve a wide range of organometallic compounds

and its relatively clean spectral window.

Solvent Volume: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a standard 5 mm

NMR tube. Ensure homogeneity.

Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal

reference. The ¹³C signal of TMS is defined as 0.0 ppm, providing a reliable calibration point

for all other chemical shifts.[5]

NMR Instrument Parameters (for a 400 MHz
Spectrometer)
The following parameters are a robust starting point for a standard one-dimensional, proton-

decoupled ¹³C NMR experiment.
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Parameter Recommended Value Rationale (Expert Insight)

Pulse Program zgpg30 or similar

A standard 30° pulse angle

with power-gated proton

decoupling is efficient for

quantitative applications and

reduces NOE variability.

Spectral Width 0 to 220 ppm

This range comfortably covers

all expected carbon

resonances from shielded

alkyls to deshielded carbonyls.

[6]

Acquisition Time (AQ) ~2.0 seconds

A longer acquisition time

provides better resolution to

resolve closely spaced peaks

and accurately define satellite

peaks.

Relaxation Delay (D1) 2-5 seconds

A sufficient delay is crucial for

the full relaxation of all carbon

nuclei, especially quaternary

carbons (like C=O) which have

longer relaxation times. This

ensures more accurate signal

intensities.

Number of Scans (NS) 1024 or higher

Due to the low natural

abundance of ¹³C (1.1%), a

significant number of scans

must be averaged to achieve

an adequate signal-to-noise

ratio.[7]

Temperature 298 K (25 °C)

Maintaining a stable

temperature is essential for

spectral consistency and

reproducibility.
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Part 3: Spectral Interpretation and Data Analysis
With a high-quality spectrum in hand, the process of decoding begins. We will assign each

resonance based on established chemical shift ranges and, most critically, the observed ¹¹⁹Sn

coupling constants.

Predicted ¹³C NMR Data for Methyl 2-
(tributylstannyl)acetate
The structure of methyl 2-(tributylstannyl)acetate is shown below, with carbons labeled for

assignment.

Caption: Molecular structure of methyl 2-(tributylstannyl)acetate.

The following table summarizes the predicted chemical shifts and key coupling constants.

These values are synthesized from data on analogous tributyltin derivatives and acetate

compounds.[3][8][9][10]
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Carbon Atom Label
Predicted δ
(ppm)

Predicted
¹J(¹¹⁹Sn, ¹³C)
(Hz)

Predicted
²J(¹¹⁹Sn, ¹³C)
(Hz)

Sn-CH₂-CH₂-

CH₂-CH₃
Cα 10 - 17 330 - 380 -

Sn-CH₂-CH₂-

CH₂-CH₃
Cβ ~29 - ~25

Sn-CH₂-CH₂-

CH₂-CH₃
Cγ ~27 - < 20

Sn-CH₂-CH₂-

CH₂-CH₃
Cδ ~14 - -

Sn-CH₂-

C(O)OCH₃
C1 5 - 10 320 - 370 -

Sn-CH₂-

C(O)OCH₃
C2 172 - 178 - 40 - 60

Sn-CH₂-

C(O)OCH₃
C3 ~51 - -

Analysis Walkthrough
Upfield Region (0-40 ppm): This region will contain the four signals of the tributyl group and

the unique Sn-CH₂ signal of the acetate moiety.

C1 (Sn-CH₂-C=O): This will be the most upfield signal due to the strong shielding from the

directly attached tin atom. Its large ¹J coupling constant (~350 Hz) will be its defining

feature, appearing as a central peak flanked by prominent satellites.

Cα (Butyl): The next signal upfield will be from the three equivalent α-carbons of the butyl

groups. This peak will also exhibit a large ¹J coupling constant, similar in magnitude to C1.

Cβ, Cγ, Cδ (Butyl): These will appear at their characteristic alkane-like positions (~29,

~27, and ~14 ppm, respectively). The Cβ signal will show a small but resolvable two-bond

coupling (~25 Hz), while the Cγ may also show a smaller three-bond coupling.
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Midfield Region (40-100 ppm):

C3 (OCH₃): The methoxy carbon will appear as a sharp singlet around 51 ppm.[10] Any

coupling to tin would be over four bonds and is not expected to be resolved.

Downfield Region (160-220 ppm):

C2 (C=O): The carbonyl carbon will be a singlet in the 172-178 ppm range. Crucially, it

should exhibit tin satellites corresponding to a two-bond coupling constant of

approximately 40-60 Hz, confirming its proximity to the stannyl group.

Visualization of Key J-Coupling Interactions
The following diagram illustrates the primary through-bond interactions that are key to the

structural confirmation of the molecule.

Sn

C1 ¹J ≈ 350 Hz

Cα

 ¹J ≈ 360 Hz

C=O

 ²J ≈ 50 Hz Cβ

 ²J ≈ 25 Hz

Click to download full resolution via product page

Caption: Key ¹J and ²J(¹¹⁹Sn, ¹³C) coupling pathways.

Conclusion
The ¹³C NMR analysis of methyl 2-(tributylstannyl)acetate is a prime example of how modern

spectroscopy provides unambiguous structural verification. The combination of predictable

chemical shifts and the highly diagnostic one- and two-bond ¹¹⁹Sn-¹³C coupling constants
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allows for the complete assignment of the carbon skeleton. The magnitude of the ¹J(¹¹⁹Sn, ¹³C)

coupling, in particular, serves as a powerful validation of the direct tin-carbon linkage and

provides insight into the electronic structure around the tin atom. This comprehensive

approach, grounded in solid theoretical principles and a robust experimental protocol,

empowers researchers to characterize complex organometallic molecules with confidence and

precision.
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